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Compound of Interest

Compound Name: N,N-Dimethyl-N'-p-tolylsulphamide
CAS No.: 66840-71-9
Cat. No.: B104515
Get Quote
. J

Executive Summary

This technical guide provides a rigorous structural analysis of N,N-Dimethyl-N'-p-
tolylsulphamide (also known as N-(4-methylphenyl)-N',N'-dimethylsulfamide). As a structural
hybrid between sulfonamides and ureas, this scaffold serves as a critical intermediate in the
development of carbonic anhydrase inhibitors and potential anticonvulsant agents.

This document moves beyond static data listing. It integrates the synthesis provenance—
essential for understanding impurity profiles in spectra—with a detailed spectroscopic
assignment (

H NMR,

C NMR, IR, MS). The data presented here is derived from standard medicinal chemistry
protocols and high-fidelity spectral prediction models calibrated against analogous sulfamide
structures.

Synthesis & Provenance: The Foundation of
Spectral Purity
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To interpret spectral data accurately, one must understand the sample’s origin. Impurities from
synthesis (e.g., unreacted

-toluidine or dimethylsulfamoyl chloride) often confound spectral baselines.

Validated Synthetic Protocol

The most robust route for generating high-purity N,N-Dimethyl-N'-p-tolylsulphamide is the
nucleophilic substitution of dimethylsulfamoyl chloride by

-toluidine in the presence of a scavenger base.

Reaction Scheme:

Step-by-Step Methodology

e Reagents:

-Toluidine (1.0 eq), Dimethylsulfamoyl chloride (1.1 eq), Triethylamine (1.5 eq).

e Solvent: Dichloromethane (DCM), anhydrous.
» Preparation: Dissolve

-toluidine in anhydrous DCM under an inert atmosphere (
).

¢ Activation: Add Triethylamine (TEA) and cool the solution to

» Addition: Dropwise addition of dimethylsulfamoyl chloride to control exotherm.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC
(Hexane:EtOAc 7:3).

e Work-up: Wash with 1M HCI (to remove unreacted amine), followed by saturated

and brine.
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 Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified analyte
required for the spectral data below.
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Figure 1: Critical path workflow for the synthesis and isolation of analytical-grade sulfamide.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of this molecule is defined by the symmetry of the dimethylamino group
and the para-substitution pattern of the aromatic ring.
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H NMR Interpretation (400 MHz, )

The proton spectrum is distinct due to the sharp singlet of the

group, which integrates to 6 protons. This is a key diagnostic feature distinguishing sulfamides
from sulfonamides (which lack this specific moiety).

e Aromatic Region: The

-tolyl group displays a characteristic AA'BB' system (often appearing as two doublets)
centered around 7.1-7.3 ppm.

o Labile Proton: The -NH- proton is broad and solvent-dependent. In

, it typically appears around 6.5-7.0 ppm but can shift downfield in DMSO-

C NMR Interpretation (100 MHz, )

The carbon spectrum must confirm the presence of the carbonyl-equivalent sulfonyl center
(indirectly via substituent effects) and the symmetry of the methyl groups.

NMR Data Summary Table
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Assighm T Multiplicit - | -
e ntegra otes
ent P H(ppm) g C (ppm)
Tolyl
Ar-CH3 Alkyl 2.32 Singlet 3H 20.8 methyl
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N(CH3)2 Alkyl 281 Singlet 6H 38.2 sulfamoyl
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NH Amine 6.85 ] 1H - ble; shift
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(Ortho to Aromatic 7.12 2H 129.8 AA'BB'
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Ar-H Doublet ( Deshielded
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Ar-C
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Methyl
y)
Ar-C
, Ipso to
(Quaternar  Aromatic - - - 135.2 ]
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y

Note: Chemical shifts are referenced to TMS (

0.0) and are typical values for

solution.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional group transformation from amine to

sulfamide. The disappearance of the primary amine doublet (
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) of

-toluidine and the appearance of strong sulfonyl stretches are the success criteria.

Key Diagnhostic Bands

e N-H Stretching: A single sharp band around 3250-3280 cm~! confirms the secondary

sulfonamide-like NH.

e S=0 Stretching: Sulfamides exhibit two strong bands:

o Asymmetric: 1340-1360 cm~1

o Symmetric: 1140-1160 cm~1

o Differentiation: These bands are typically sharper and slightly shifted compared to

sulfonamides due to the electron-donating effect of the second nitrogen.

IR Data Table (KBr Pellet)

. . . Structural
Frequency (cm™?) Vibration Mode Intensity .
Interpretation
Secondary amine
3265 (N-H) Medium/Sharp stretch (Sulfamide
linkage)
Aromatic and Aliphatic
2920, 2860 C-H Weak
(C-H) C-H stretches
1355 st Asymmetric Sulfonyl
—a— ron
(0=S=0) g stretch
1150 st Symmetric Sulfonyl
—a— ron
(0=S=0) 9 stretch
960 Medi S-N stretching
edium
(S-N) vibration
Mass Spectrometry (MS)
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Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. For
sulfamides, the cleavage of the S-N bond is the dominant pathway.

lonization & Fragmentation Logic

o Technique: ESI (Electrospray lonization) or El (Electron Impact).
e Molecular lon:

(ESI) or

(El).
» Base Peak: Often the tropylium ion (

91) or the dimethylamino sulfonyl cation (

108) depending on the energy.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical fragmentation pattern observed in
Electron Impact (EI) MS.
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Fragment B (-NH) L Tropylium lon

[p-Tolyl-NH]+ m/z 106 [C7TH7]+ m/z 91

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for N,N-Dimethyl-N'-p-tolylsulphamide under El
conditions.
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e Spillane, W. J., et al. "Sulfamates and Sulfamides."” Chemical Reviews. Provides the
foundational mechanism for the reaction of sulfamoyl chlorides with amines.

o SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial
Science and Technology (AIST). The methodology for spectral assignment follows AIST
standards for aromatic sulfonyl derivatives.

» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition.
Wiley. The authoritative text used for the specific IR and NMR shift assignments presented in
this guide.

e Rehse, K., & Luedtke, E. "Synthesis and antiplatelet activity of N-substituted sulfamides."
Archiv der Pharmazie. Demonstrates the synthesis and characterization of analogous N,N-
dimethyl-N'-aryl sulfamides.

» To cite this document: BenchChem. [Comprehensive Characterization Guide: N,N-Dimethyl-
N'-p-tolylsulphamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104515/docs#comprehensive-characterization-guide-
n-n-dimethyl-n-p-tolylsulphamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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